acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate

Pharmaceutical Intermediate Procurement Salt Form Selection Stability and Handling

Acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate, also catalogued under CAS 170749-59-4, is the acetate salt of an amidinoacetate ester bearing a 1-benzhydrylazetidine scaffold. This compound constitutes the penultimate intermediate (Azelnidipine Intermediate Ⅱ) in the industrial synthesis of Azelnidipine, a third-generation dihydropyridine calcium channel blocker marketed as Calblock® for hypertension.

Molecular Formula C21H25N3O4
Molecular Weight 383.4
CAS No. 116574-10-8
Cat. No. B3045940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate
CAS116574-10-8
Molecular FormulaC21H25N3O4
Molecular Weight383.4
Structural Identifiers
SMILESCC(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N
InChIInChI=1S/C19H21N3O2.C2H4O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15;1-2(3)4/h1-10,16,19H,11-13H2,(H3,20,21);1H3,(H,3,4)
InChIKeyDCGRISOXIFQLPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid;(1-Benzhydrylazetidin-3-yl) 3-Amino-3-iminopropanoate (CAS 116574-10-8): A Critical Azelnidipine Intermediate


Acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate, also catalogued under CAS 170749-59-4, is the acetate salt of an amidinoacetate ester bearing a 1-benzhydrylazetidine scaffold . This compound constitutes the penultimate intermediate (Azelnidipine Intermediate Ⅱ) in the industrial synthesis of Azelnidipine, a third-generation dihydropyridine calcium channel blocker marketed as Calblock® for hypertension [1]. The acetate salt form (C21H25N3O4, MW 383.44 g/mol) provides a crystalline, readily isolable solid, distinguishing it from the corresponding free base (CAS 116574-09-5, C19H21N3O2, MW 323.39 g/mol) [2]. As a process-specific impurity and reference standard in Azelnidipine quality control, this compound serves dual functions in both API manufacturing and analytical procurement workflows [2].

Why Generic Amidinoacetate Intermediates Cannot Substitute for CAS 116574-10-8 in Azelnidipine Synthesis


The 1-benzhydrylazetidin-3-yl ester moiety is structurally integral to Azelnidipine's pharmacophore, and the acetate salt form directly determines downstream reaction stoichiometry, crystallinity, and impurity carryover profiles [1]. Substituting with a generic amidinoacetate ester (e.g., ethyl or isopropyl amidinoacetate hydrochloride) would alter the Hantzsch cyclization kinetics and generate a different dihydropyridine product entirely [1]. Even within the same azetidine series, the free base (CAS 116574-09-5) presents handling disadvantages: it requires storage at 2-8 °C under sealed, dry conditions and is more difficult to isolate as a crystalline solid, whereas the acetate salt (CAS 170749-59-4) ships at ambient temperature as a white crystalline powder with defined stoichiometry [2]. Furthermore, the cyanoacetate precursor (CAS 116574-14-2, 1-Benzhydrylazetidin-3-yl 2-cyanoacetate) cannot replace the amidinoacetate because it lacks the amidine functionality required for the Hantzsch condensation, necessitating two additional synthetic steps (Pinner reaction and amidination) that introduce variability in impurity profiles .

Quantitative Differentiation Evidence for Acetic Acid;(1-Benzhydrylazetidin-3-yl) 3-Amino-3-iminopropanoate Against Closest Analogs


Acetate Salt vs. Free Base: Crystalline Solid Isolation and Ambient-Temperature Shipping Advantage

The acetate salt (CAS 170749-59-4) is supplied as a crystalline white solid that can be shipped and stored at ambient temperature [1]. In contrast, the corresponding free base (CAS 116574-09-5) requires storage at 2-8 °C under sealed, dry conditions to maintain integrity, reflecting its lower inherent stability as an amorphous or hygroscopic material . This difference in physical form directly impacts procurement logistics, storage infrastructure requirements, and shelf-life reliability for laboratories operating without cold-chain capabilities.

Pharmaceutical Intermediate Procurement Salt Form Selection Stability and Handling

Improved Process Yield and HPLC Purity of the Acetate Salt vs. Conventional Pinner-Amidination Routes

An improved industrial process employing in situ HCl generation for the Pinner-amidination sequence delivers the acetate salt intermediate with >75% isolated yield and >99.0% HPLC purity [1]. This represents a substantial improvement over conventional processes that rely on gaseous HCl introduction, which suffer from poor reproducibility, equipment corrosion risks, and typically yield the amidinoacetate in lower purity requiring additional chromatographic purification [1]. Prior patent literature (CN103130700A) reports a three-step total yield of 69.9-73.1% for the acetate salt from the cyanoacetate intermediate using traditional Pinner conditions [2].

Process Chemistry Azelnidipine Manufacturing Intermediate Purity

Process Efficiency: Acetate Salt Bypasses Column Chromatography Required for Cyanoacetate Intermediate

The cyanoacetate intermediate (CAS 116574-14-2, 1-Benzhydrylazetidin-3-yl 2-cyanoacetate) is prepared in 93% yield via DCC coupling of cyanoacetic acid with 1-benzhydrylazetidin-3-ol, but requires column chromatography for purification in the original Sankyo process (US 4,772,596), rendering the route commercially unviable at scale [1]. In contrast, the acetate salt (target compound) is isolated directly by crystallization from acetonitrile after the amidination step, eliminating chromatographic purification entirely [2]. The crystallization-based isolation is a critical process advantage for multi-kilogram manufacturing.

Process Scalability Purification Efficiency Industrial Manufacturing

Defined Stoichiometry: Acetate Salt Molecular Weight Advantage in Hantzsch Cyclization Calculations

The acetate salt has a precisely defined molecular weight of 383.44 g/mol (C21H25N3O4), incorporating exactly one equivalent of acetic acid (60.05 g/mol) per equivalent of free base amidinoacetate (323.39 g/mol) [1]. This fixed stoichiometry is critical for accurately calculating the molar ratio of amidinoacetate to 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester in the subsequent Hantzsch cyclization step that forms the Azelnidipine dihydropyridine core [2]. The free base, if not freshly prepared and rigorously dried, may contain variable amounts of residual solvent or water, introducing stoichiometric uncertainty. Using the free base instead would require analytical confirmation of purity and solvent content before each batch reaction.

Reaction Stoichiometry Process Control API Manufacturing

Established Reference Standard Status for Azelnidipine Impurity Profiling vs. Non-Standardized Analogs

The acetate salt (CAS 170749-59-4) is formally catalogued as 'Azelnidipine Impurity 1' and supplied as a characterized reference standard with Certificate of Analysis (COA) meeting regulatory compliance for ANDA and DMF filings [1]. This compound is specifically listed in validated stability-indicating RP-HPLC methods for simultaneous determination of Azelnidipine and its impurities in pharmaceutical formulations [2]. No analogous regulatory acceptance exists for generic amidinoacetate esters (e.g., ethyl amidinoacetate hydrochloride, CAS 57508-48-2) or the free base (CAS 116574-09-5) as compendial reference standards for Azelnidipine quality control.

Impurity Reference Standards HPLC Method Validation Quality Control

Highest-Value Application Scenarios for Acetic Acid;(1-Benzhydrylazetidin-3-yl) 3-Amino-3-iminopropanoate Procurement


Azelnidipine API Manufacturing: Penultimate Intermediate for Hantzsch Cyclization

The acetate salt is the direct precursor to Azelnidipine in the Hantzsch dihydropyridine ring-forming reaction. Procuring the high-purity (>99.0% HPLC) crystalline acetate salt with defined stoichiometry (MW 383.44 g/mol) [1] ensures precise molar ratio control when condensing with 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester in the presence of NaOMe, delivering Azelnidipine in approximately 74% yield [2]. The elimination of chromatographic purification at this intermediate stage — achieved through direct crystallization from acetonitrile — makes this compound the preferred procurement choice for multi-kilogram API manufacturing campaigns .

Regulatory QC and Stability Testing: Azelnidipine Impurity 1 Reference Standard

Regulatory filings (ANDA, DMF) for Azelnidipine generic drug products require identification, quantification, and control of process-related impurities. The acetate salt (CAS 170749-59-4), formally designated as Azelnidipine Impurity 1, is supplied as a characterized reference standard with full COA documentation [1]. Validated stability-indicating RP-HPLC methods rely on this compound as a retention time marker and quantitation standard for impurity profiling in Azelnidipine tablets under ICH stability conditions [2]. Procurement of this specific compound is non-negotiable for laboratories performing batch release testing.

Process Development and Scale-Up Optimization of Azelnidipine Synthesis

The improved process yielding >75% of the acetate salt with >99.0% HPLC purity, achieved through in situ HCl generation rather than gaseous HCl introduction, offers a directly adoptable protocol for process chemists scaling up Azelnidipine production [1]. This method eliminates the safety hazards and reproducibility issues associated with industrial HCl gas handling — including equipment corrosion, valve failures, and inconsistent gas dissolution rates — that plague the conventional Pinner reaction approach [1]. Laboratories developing in-house Azelnidipine manufacturing processes can benchmark their yield and purity against these published metrics.

Medicinal Chemistry: Dihydropyridine Calcium Channel Blocker SAR Studies

While the primary use is as an Azelnidipine intermediate, the 1-benzhydrylazetidin-3-yl amidinoacetate scaffold may serve as a versatile building block for synthesizing novel dihydropyridine analogs through modified Hantzsch condensations with diverse benzylidene β-ketoesters [1]. The crystalline acetate salt provides a stable, well-characterized starting material for SAR exploration of the azetidine-ester linker region, which is a key determinant of calcium channel subtype selectivity in the dihydropyridine class [1]. The benzhydryl group enhances lipophilicity (computed LogP ≈ 2.42) [2], which can be strategically exploited in the design of CNS-penetrant or long-acting analogs.

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